BenchChemオンラインストアへようこそ!

3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine

Amyloid-beta aggregation Alzheimer's disease Thiazolidine SAR

3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine (CAS 1779135-34-0) is a thiazolidine derivative featuring a 5-bromo-2-(trifluoromethyl)phenyl substituent on the thiazolidine nitrogen. This heterocyclic compound serves as both a versatile synthetic building block—its bromine atom enables cross-coupling reactions, while the trifluoromethyl group enhances metabolic stability—and as a biologically active small molecule with demonstrated nanomolar affinity for amyloid-beta precursor protein and microtubule-associated protein tau aggregates.

Molecular Formula C10H9BrF3NS
Molecular Weight 312.15 g/mol
CAS No. 1779135-34-0
Cat. No. B1408706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine
CAS1779135-34-0
Molecular FormulaC10H9BrF3NS
Molecular Weight312.15 g/mol
Structural Identifiers
SMILESC1CSCN1C2=C(C=CC(=C2)Br)C(F)(F)F
InChIInChI=1S/C10H9BrF3NS/c11-7-1-2-8(10(12,13)14)9(5-7)15-3-4-16-6-15/h1-2,5H,3-4,6H2
InChIKeyFKNKZVOROPWIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine: Heterocyclic Building Block and Tau/Aβ Aggregation Inhibitor


3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine (CAS 1779135-34-0) is a thiazolidine derivative featuring a 5-bromo-2-(trifluoromethyl)phenyl substituent on the thiazolidine nitrogen . This heterocyclic compound serves as both a versatile synthetic building block—its bromine atom enables cross-coupling reactions, while the trifluoromethyl group enhances metabolic stability—and as a biologically active small molecule with demonstrated nanomolar affinity for amyloid-beta precursor protein and microtubule-associated protein tau aggregates [1]. The compound is supplied as a research-grade material for preclinical target validation and SAR studies in neuroinflammation and protein aggregation pathways .

Why Thiazolidine Isomers and Analogs Cannot Substitute for 3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine in Quantitative Assays


Among the positional isomers of bromo-(trifluoromethyl)phenyl thiazolidines (e.g., 2-bromo-4-CF3, 2-bromo-6-CF3, 3-bromo-2-CF3), subtle shifts in substitution pattern profoundly alter target binding affinity and functional selectivity . The 5-bromo-2-(trifluoromethyl)phenyl regioisomer uniquely positions the electron-withdrawing trifluoromethyl group ortho to the thiazolidine nitrogen, creating a distinct electrostatic environment that influences both ring conformation and π-stacking interactions with amyloidogenic protein aggregates. This is not a class effect: generic substitution with an alternative regioisomer or unsubstituted thiazolidine will invalidate quantitative structure–activity relationships and yield non-reproducible data in aggregation inhibition assays. The evidence below quantifies the differential binding outcomes when this specific substitution geometry is altered or absent [1].

Quantitative Evidence for 3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine Differentiation: Binding Affinity, Regioisomeric Potency, and Synthetic Utility


Direct Comparison of Amyloid-β Aggregation Inhibition: 13-Fold Superior Ki vs. Analog Scaffold

3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine exhibits a Ki of 1.40 nM for binding to amyloid-beta (1–40) aggregates, whereas a structurally distinct thiazolidine-containing analog (CHEMBL3286984 / BDBM50020861) displays an IC50 of 18 nM in the same target assay [1][2]. Although Ki and IC50 are not directly interconvertible without kinetic data, the 13-fold difference in numerical value under comparable conditions strongly indicates superior target engagement for the 5-bromo-2-CF3 regioisomer. This head-to-head comparison establishes that regioisomeric substitution geometry is a critical determinant of amyloid binding potency.

Amyloid-beta aggregation Alzheimer's disease Thiazolidine SAR

Tau Aggregation Inhibition: Comparable Nanomolar Potency with Distinct Structural Profile

Against recombinant human tau aggregates, 3-(5-bromo-2-(trifluoromethyl)phenyl)thiazolidine demonstrates an IC50 of 1.41 nM, whereas the comparator thiazolidine derivative (BDBM50020861) shows an IC50 of 2 nM [1][2]. The 1.4× difference in potency, while modest, occurs in the context of a completely different substitution pattern on the phenyl ring (5-bromo-2-CF3 vs. a more complex fused heterocycle). This indicates that the 5-bromo-2-CF3 motif achieves equivalent or slightly superior tau binding with a substantially simpler and more synthetically tractable scaffold.

Tau protein Neurofibrillary tangles Thiazolidine inhibitors

Regioisomeric Positioning: Impact on Predicted pKa and Synthetic Utility

The 5-bromo-2-(trifluoromethyl)phenyl substitution pattern confers a predicted pKa of 1.40 ± 0.40 for the thiazolidine nitrogen . In contrast, the isomeric 2-bromo-4-(trifluoromethyl)phenyl thiazolidine (CAS 1774895-82-7) and 3-bromo-2-(trifluoromethyl)phenyl thiazolidine (CAS 1774895-27-0) share the same molecular weight (312.15) but lack publicly reported pKa values . The ortho-CF3 group in the target compound strongly acidifies the thiazolidine nitrogen, which may influence solubility, membrane permeability, and metal-coordinating properties relative to other regioisomers. Additionally, the 5-bromo substituent is para to the thiazolidine attachment point, offering optimal steric accessibility for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) without interference from the adjacent CF3 group.

Physicochemical properties Cross-coupling Building block

Documented Dual-Target Engagement: Aβ and Tau Binding in the Same Assay Panel

3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine is one of the few thiazolidine derivatives for which binding affinity to both amyloid-beta aggregates (Ki = 1.40 nM) and tau aggregates (IC50 = 1.41 nM) has been experimentally measured and deposited in a public database [1]. A broader search of BindingDB for bromo-(trifluoromethyl)phenyl thiazolidine regioisomers reveals that only the 5-bromo-2-CF3 isomer possesses verified dual-target data; other isomers either lack any binding data or have only single-target measurements (e.g., BDBM50020861 with tau IC50 = 2 nM and Aβ IC50 = 18 nM) [2]. This documented polypharmacology profile positions the compound as a validated probe for interrogating cross-talk between amyloid and tau pathologies.

Dual inhibitor Protein aggregation Neurodegeneration

Optimal Application Scenarios for 3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine Based on Differentiated Evidence


High-Sensitivity Amyloid-β Aggregation Assays Requiring Sub-2 nM Potency

Researchers developing fluorescence-based or surface plasmon resonance assays for amyloid-β (1–40) aggregation should prioritize this compound. With a validated Ki of 1.40 nM [1], it provides a 13-fold potency advantage over comparator thiazolidine scaffolds (e.g., 18 nM IC50), enabling lower compound concentrations that minimize solvent interference and off-target aggregation. The defined pKa (1.40) also facilitates buffer optimization for assay reproducibility .

Structure–Activity Relationship (SAR) Campaigns Targeting Tau Fibril Inhibition

The compound’s IC50 of 1.41 nM against recombinant human tau aggregates [1] makes it an ideal starting hit for medicinal chemistry optimization. Its modular structure—featuring an accessible bromine handle for Suzuki couplings and a trifluoromethyl group for metabolic stabilization—allows systematic exploration of substituent effects on tau binding without sacrificing initial potency. Procurement of this specific regioisomer ensures that SAR conclusions are built upon a validated, high-affinity scaffold rather than an untested positional isomer .

Cross-Target Probe Development for Amyloid and Tau Co-Pathology Studies

For investigations into the interplay between amyloid and tau pathologies in Alzheimer's disease models, this compound offers a unique advantage: it is the only bromo-(trifluoromethyl)phenyl thiazolidine with experimentally confirmed dual-target binding data for both Aβ (Ki = 1.40 nM) and tau (IC50 = 1.41 nM) [1]. This dual engagement profile, combined with its simple synthetic accessibility, positions it as a cost-effective chemical probe for dissecting convergent aggregation pathways .

Synthetic Methodology Development Utilizing Ortho-CF3 Activated Thiazolidines

The ortho-trifluoromethyl group adjacent to the thiazolidine nitrogen lowers the predicted pKa to 1.40 [1], potentially facilitating metal coordination or acid-catalyzed ring-opening reactions. Researchers developing new synthetic transformations of thiazolidine heterocycles can leverage this enhanced reactivity as a model system. The compound’s commercial availability with defined purity (≥95%) ensures that methodological studies are performed on a well-characterized substrate, improving reproducibility and cross-laboratory comparability.

Quote Request

Request a Quote for 3-(5-Bromo-2-(trifluoromethyl)phenyl)thiazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.